ethyl 2-(3-(4-chlorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate
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Description
Ethyl 2-(3-(4-chlorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate is a useful research compound. Its molecular formula is C20H20ClN5O4 and its molecular weight is 429.86. The purity is usually 95%.
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Scientific Research Applications
Inverse Agonists at Human A3 Adenosine Receptors : A study explored the structure-activity relationships of 2-phenyl-imidazo[2,1-i]purin-5-ones as ligands for human A3 adenosine receptors. The research found that certain substitutions in the imidazoline ring significantly increased affinity for human A3 adenosine receptors, suggesting potential uses in developing A3 receptor antagonists (Ozola et al., 2003).
Synthesis of New Compounds : In another study, a series of new 1,7-dihydro-6H-purin-6-ones were synthesized using ethyl 4-acylamino-1H-imidazole-5-carboxylates, highlighting the compound's role in developing new chemical entities. This research included results from pesticide and anticancer screenings, providing insights into potential applications in these fields (Nielsen & Pedersen, 1982).
Antibacterial Activity Study : Ethyl 2-(1H-imidazol-1-yl)acetate, a related compound, was used in a study to synthesize new compounds and evaluate their antibacterial activity. This demonstrates the compound's relevance in creating potential antibacterial agents (Al-badrany et al., 2019).
Antagonists for Human A3 Adenosine Receptor : Research into 4-allyl/benzyl-7,8-dihydro-8-methyl/ethyl-2-[(substituted)isoxazol/pyrazol-3/5-yl]-1H-imidazo[2,1-i]purin-5(4H)-ones found high affinity and selectivity for the human A3 adenosine receptor. This suggests potential applications in modulating A3 receptor activity (Baraldi et al., 2011).
Properties
IUPAC Name |
ethyl 2-[2-[(4-chlorophenyl)methyl]-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN5O4/c1-4-30-15(27)11-24-12(2)9-25-16-17(22-19(24)25)23(3)20(29)26(18(16)28)10-13-5-7-14(21)8-6-13/h5-9H,4,10-11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUUKSMFSKYZAOX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)CC4=CC=C(C=C4)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.